3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

Catalog No.
S13386342
CAS No.
M.F
C6H7BrN2O2
M. Wt
219.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-...

Product Name

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

InChI

InChI=1S/C6H7BrN2O2/c7-5-1-8-9-2-4(10)3-11-6(5)9/h1,4,10H,2-3H2

InChI Key

HAPVBKBGHFICQC-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=NN21)Br)O

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is an organic compound with the molecular formula C6H7BrN2OC_6H_7BrN_2O and a molecular weight of approximately 203.04 g/mol. It is characterized by a unique bicyclic structure that incorporates both pyrazole and oxazine moieties. The compound is notable for its bromine substitution at the 3-position of the pyrazole ring, which can influence its reactivity and biological properties. The compound has been cataloged under CAS number 1429903-85-4 and is recognized for its potential applications in medicinal chemistry and material science .

The reactivity of 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form more complex structures.
  • Oxidation and Reduction: The oxazine ring may also be subject to oxidation or reduction, altering its electronic properties and reactivity.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research into the biological activity of 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine suggests potential pharmacological effects. Compounds with similar structures have shown promise in various therapeutic areas:

  • Antitumor Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: There is evidence suggesting that compounds related to this structure may possess antibacterial or antifungal activity.
  • Neurological Effects: Certain pyrazole derivatives have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases.

Further studies are needed to fully elucidate the specific biological mechanisms and therapeutic potentials of this compound.

Synthesis of 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multi-step organic reactions. Common methods include:

  • Bromination: Starting from a suitable precursor such as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, bromination can be performed using bromine or brominating agents.
  • Cyclization Reactions: The synthesis may involve cyclization steps that form the oxazine ring through condensation reactions involving amines and carbonyl compounds.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

These methods emphasize the compound's synthetic accessibility for further research and application.

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for drug development targeting various diseases.
  • Chemical Research: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules for research purposes.
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific properties.

The ongoing exploration of its applications continues to reveal new possibilities within these fields.

Interaction studies involving 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine are crucial for understanding its mechanism of action and potential side effects. Key areas of focus include:

  • Protein Binding Studies: Investigating how this compound interacts with target proteins can provide insights into its pharmacodynamics.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems helps assess its safety and efficacy.
  • Synergistic Effects: Studies exploring combinations with other therapeutic agents may reveal enhanced effects or reduced toxicity.

These interactions are essential for developing safe and effective therapeutic strategies.

Several compounds share structural similarities with 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine. Here are a few notable examples:

Compound NameIUPAC NameCAS NumberKey Differences
3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine1429893-25-3Contains a fluorophenyl substituent; potential for enhanced biological activity due to fluorine's electronegativity .
tert-butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamatetert-butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate2238822-18-7Incorporates a carbamate group which may influence solubility and bioavailability .
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine1393558-10-5Different oxazine ring structure; may exhibit distinct chemical properties and biological activities .

These comparisons illustrate how structural variations can lead to differences in chemical behavior and biological activity. The unique features of 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine position it as an interesting subject for further research within medicinal chemistry.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.96909 g/mol

Monoisotopic Mass

217.96909 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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